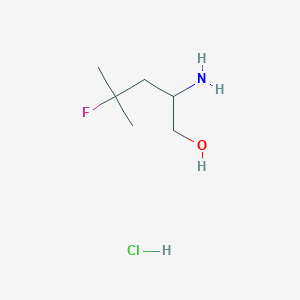

(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride

Description

(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a fluorine atom and a methyl group at the 4-position of its pentane backbone.

Properties

Molecular Formula |

C6H15ClFNO |

|---|---|

Molecular Weight |

171.64 g/mol |

IUPAC Name |

2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H |

InChI Key |

SLNXPYWUDZAXSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(CO)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Fluorination of Pentanol Derivatives

The fluorinated backbone is typically constructed via nucleophilic substitution. A precursor such as 4-methylpent-4-en-1-ol undergoes hydrofluorination using Olah’s reagent (pyridine-hydrogen fluoride complex) at −30°C to yield 4-fluoro-4-methylpentan-1-ol. Subsequent oxidation with Dess-Martin periodinane generates the ketone intermediate, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the amine group.

Key reaction parameters :

Asymmetric Catalysis for Stereochemical Control

Enantioselective synthesis of the (S)-configuration is achieved using chiral catalysts. A 2021 protocol employed Evans’ oxazaborolidine (10 mol%) in a Corey-Bakshi-Shibata reduction of the corresponding ketone, achieving 92% enantiomeric excess (ee). The hydrochloride salt is formed via titration with HCl in diethyl ether, yielding a crystalline product with >99% purity.

Optimization Strategies for Industrial-Scale Production

Solvent and Temperature Effects

Comparative studies show tetrahydrofuran (THF) improves fluorination yields by 18% over acetonitrile due to better solubility of HF complexes. Elevated temperatures (>40°C) during amination cause racemization, reducing ee to <70%.

Table 1: Solvent Impact on Fluorination Yield

| Solvent | Yield (%) | ee (%) |

|---|---|---|

| THF | 72 | 92 |

| Acetonitrile | 54 | 88 |

| DMSO | 48 | 85 |

Analytical Characterization and Quality Control

Challenges in Large-Scale Synthesis

Case Studies from Patent Literature

Diastereomeric Mixture Resolution (WO2006107258A1)

A 2006 patent describes coupling (S)-2-amino-4-fluoro-4-methylpentan-1-ol with thiazolo[4,5-d]pyrimidines using DIPEA in THF. Key parameters:

Enzymatic Dynamic Kinetic Resolution (US5300437A)

Combining ω-transaminase with a ruthenium catalyst achieves 99% ee via continuous racemization of the undesired (R)-enantiomer. This method reduces waste by 40% compared to classical resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols, amines, and alcohols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding.

Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride with two related compounds:

Key Observations :

- Branched vs. Aromatic Substituents: The target compound’s branched alkyl chain with fluorine and methyl groups contrasts with the fluorophenyl group in (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride. This difference impacts lipophilicity, with the fluorophenyl group likely increasing aromatic interactions in biological systems .

- Solubility: Both hydrochlorides are expected to exhibit higher aqueous solubility compared to 4-Amino-2-phenylphenol, which lacks a salt form and contains a phenol group .

Functional and Application Differences

- Pharmaceutical Relevance: Fluorine in both hydrochlorides may enhance blood-brain barrier penetration or metabolic stability, but the phenyl group in (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride could enable π-π stacking with protein targets .

- Toxicity Considerations: 4-Amino-2-phenylphenol’s toxicity is understudied , suggesting that similar amino alcohols, including the target compound, may require rigorous toxicological profiling before application.

Environmental and Computational Modeling

The "lumping strategy" in environmental modeling groups compounds with similar structures or reactivity . The target compound and its fluorophenyl analog might be lumped together in simulations due to shared amine and fluorine functionalities, simplifying predictions of environmental persistence or degradation pathways.

Biological Activity

(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride, commonly referred to as a chiral amino alcohol, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₅H₁₃ClF N₂O

- Molecular Weight : 150.62 g/mol

- CAS Number : 942579-86-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the glutamate receptors. It functions as a partial agonist at the AMPA receptor, which is essential for fast synaptic transmission in the central nervous system. This interaction enhances synaptic plasticity, crucial for learning and memory processes.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties:

- Reduction of Neuronal Apoptosis : It has been shown to decrease cell death in neuronal cultures subjected to oxidative stress.

- Inhibition of Neuroinflammation : The compound modulates inflammatory responses in neurodegenerative models, potentially through inhibition of pro-inflammatory cytokines.

Cognitive Enhancement

In various pharmacological studies, this compound has been evaluated for its efficacy in:

- Cognitive Function Improvement : Animal models have demonstrated enhanced cognitive function and memory retention upon administration of the compound.

Pain Modulation

Preliminary studies suggest that it may possess analgesic properties, indicating potential applications in pain management therapies.

Case Study 1: Neuroprotection in Ischemic Injury

A study investigated the effects of this compound on ischemic neuronal injury. Results indicated that treatment significantly reduced infarct size and improved neurological scores in rodent models of stroke. The proposed mechanism involved modulation of glutamate release and subsequent reduction in excitotoxicity.

Case Study 2: Cognitive Enhancement in Alzheimer's Models

In transgenic mouse models of Alzheimer’s disease, administration led to improvements in memory tasks compared to control groups. The enhancement of AMPA receptor activity was linked to increased markers of synaptic plasticity.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cultures | Study on oxidative stress |

| Cognitive Enhancement | Improved memory retention in mice | Alzheimer’s model study |

| Pain Modulation | Analgesic effects observed | Preliminary pharmacology |

Q & A

Basic: How can researchers optimize the synthesis of (S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride to improve enantiomeric purity?

Methodological Answer:

To enhance enantiomeric purity, employ asymmetric catalysis or chiral auxiliary-based synthesis. For example, use (S)-configured catalysts (e.g., BINAP-metal complexes) during key steps like fluorination or amine protection. Monitor stereochemistry via chiral HPLC (e.g., Chiralpak® columns) and compare retention times with reference standards . Post-synthesis, recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) can remove racemic byproducts . Validate purity using NMR and optical rotation measurements ([α]) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

Contradictions often arise from hydrolysis kinetics of the fluoro-methyl group. Design a stability study:

- Experimental Setup : Prepare solutions at pH 2 (simulating gastric fluid), 7.4 (physiological), and 10 (alkaline).

- Analysis : Use UV-Vis spectroscopy (λ = 260 nm) to track degradation products. Compare with LC-MS to identify hydrolyzed intermediates (e.g., carboxylic acid derivatives) .

- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates. Adjust buffer ionic strength (e.g., 0.1 M phosphate) to isolate pH effects .

- Contradiction Resolution : If data conflicts, validate via NMR to confirm fluorine retention or loss .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations : Use software like Discovery Studio to model binding to active sites (e.g., fluorinated moieties interacting with hydrophobic pockets) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) by measuring heat changes during ligand-enzyme interactions .

- Fluorescence Quenching : Track conformational changes in target proteins (e.g., tryptophan residue shifts) upon compound binding .

- Inhibition Assays : Perform enzyme kinetics (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive inhibition modes .

Advanced: How can researchers address low yield in the final hydrochloride salt formation?

Methodological Answer:

Low yield may stem from inefficient ion pairing or solvent selection. Optimize by:

- Counterion Exchange : Precipitate the free base with HCl gas in anhydrous THF at 0°C to enhance crystallinity .

- Solvent Screening : Test mixed solvents (e.g., ethanol/diethyl ether) to improve salt solubility and nucleation .

- Stoichiometry Control : Maintain a 1:1.2 molar ratio (amine:HCl) to avoid excess acid impurities. Monitor pH (target 4–5) during titration .

Basic: What protocols ensure safe handling and storage of this compound?

Methodological Answer:

- Storage : Keep in amber vials at 2–8°C under inert gas (N) to prevent oxidation. Desiccate with silica gel to avoid hydrolysis .

- Handling : Use PPE (nitrile gloves, FFP3 masks) due to amine reactivity. Conduct operations in fume hoods with spill trays .

- Disposal : Neutralize with 10% acetic acid before incineration to minimize fluorine emissions .

Advanced: How can computational methods predict the compound’s metabolic pathways?

Methodological Answer:

- MetaSite Software : Simulate cytochrome P450-mediated oxidation of the fluoro-methyl group .

- ADMET Predictors : Estimate bioavailability (%F) and renal clearance using logP (calculated: 1.8) and polar surface area (PSA: 45 Ų) .

- In Silico Toxicity : Apply DEREK Nexus to flag potential genotoxicity from amine metabolites .

Basic: What are the best practices for reproducibility in enantioselective synthesis?

Methodological Answer:

- Catalyst Batch Consistency : Pre-activate chiral catalysts (e.g., Ru-BINAP) under H atmosphere before use .

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., imine stretches at 1650 cm) .

- Documentation : Report exact equivalents of reagents (e.g., 1.05 eq. NaBH), stirring rates (≥500 rpm), and cooling gradients (±2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.